molecular formula C22H23NO5S B407457 N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHYLBENZENESULFONYL)BUTANAMIDE

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHYLBENZENESULFONYL)BUTANAMIDE

Cat. No.: B407457
M. Wt: 413.5g/mol
InChI Key: VCXPZIMYEFTKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHYLBENZENESULFONYL)BUTANAMIDE: is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzofuran ring, an acetyl group, a butyryl group, and a methylbenzenesulfonamide moiety, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHYLBENZENESULFONYL)BUTANAMIDE typically involves multiple steps, including the formation of the benzofuran ring, acetylation, and sulfonamide formation. The general synthetic route can be summarized as follows:

    Formation of Benzofuran Ring: The initial step involves the cyclization of an appropriate precursor to form the benzofuran ring. This can be achieved through various methods, including the use of Lewis acids or base-catalyzed cyclization.

    Acetylation: The benzofuran intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine.

    Sulfonamide Formation: The final step involves the reaction of the acetylated benzofuran with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHYLBENZENESULFONYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, varying temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHYLBENZENESULFONYL)BUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHYLBENZENESULFONYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.

    Signal Transduction: It can interfere with signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHYLBENZENESULFONYL)BUTANAMIDE can be compared with other similar compounds, such as:

    N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide: This compound has a similar benzofuran core but differs in the substituents attached to the sulfonamide group.

    N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]acetamide: This compound also shares the benzofuran core but has different substituents, leading to variations in its chemical and biological properties.

Properties

Molecular Formula

C22H23NO5S

Molecular Weight

413.5g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylphenyl)sulfonylbutanamide

InChI

InChI=1S/C22H23NO5S/c1-5-6-21(25)23(29(26,27)18-10-7-14(2)8-11-18)17-9-12-20-19(13-17)22(15(3)24)16(4)28-20/h7-13H,5-6H2,1-4H3

InChI Key

VCXPZIMYEFTKLQ-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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